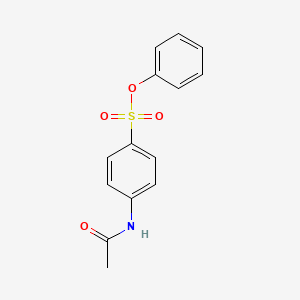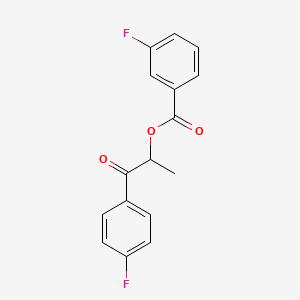![molecular formula C23H23N3O4 B12205518 (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12205518.png)
(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with the dimethoxyphenyl group: This step involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the tetrahydronaphthalenyl group: This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the oxadiazole ring or the double bond in the prop-2-enamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties and could be studied for its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, could be explored to develop new treatments for diseases.
Industry
Industrially, such compounds can be used in the development of new materials, such as polymers or coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide would depend on its specific biological activity. Generally, oxadiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-thiadiazol-3-yl]prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-triazol-3-yl]prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-11-7-15(13-20(19)29-2)8-12-21(27)24-23-22(25-30-26-23)18-10-9-16-5-3-4-6-17(16)14-18/h7-14H,3-6H2,1-2H3,(H,24,26,27)/b12-8+ |
InChI Key |
OJUMBRPPWSUBLM-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B12205447.png)
![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-N-phenylacetamide](/img/structure/B12205453.png)
![2-[(4-chlorophenyl)amino]-3-{[(3-chlorophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12205455.png)
![6-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one](/img/structure/B12205461.png)
![N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B12205464.png)
![(3-Chloro-2-methylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12205468.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B12205474.png)
![(4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12205482.png)
![(5Z)-3-ethyl-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12205487.png)
![2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B12205493.png)
![5-{[(2Z)-3-(3,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12205494.png)

![2-chloro-N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12205523.png)
